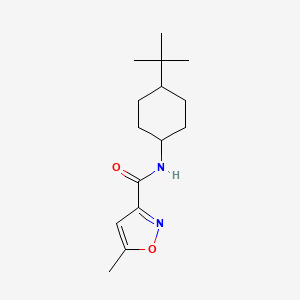![molecular formula C19H26N2O B5174895 N-[2-(1-adamantyl)ethyl]-N'-phenylurea](/img/structure/B5174895.png)
N-[2-(1-adamantyl)ethyl]-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-adamantyl)ethyl]-N'-phenylurea, commonly known as AUDA-1, is a small molecule that has been studied extensively for its potential therapeutic uses. This compound was first synthesized in 2006 and has since been investigated for its ability to inhibit the activity of soluble epoxide hydrolase (sEH).
Mecanismo De Acción
AUDA-1 works by inhibiting the activity of N-[2-(1-adamantyl)ethyl]-N'-phenylurea, which is responsible for the breakdown of EETs. EETs are produced by the metabolism of arachidonic acid and have been shown to have anti-inflammatory and vasodilatory effects. By inhibiting N-[2-(1-adamantyl)ethyl]-N'-phenylurea, AUDA-1 can increase the levels of EETs, which can lead to improved cardiovascular function and reduced inflammation.
Biochemical and Physiological Effects:
Studies have shown that AUDA-1 can improve cardiovascular function by increasing the levels of EETs. EETs have been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, EETs have anti-inflammatory effects, which can reduce inflammation in the cardiovascular system. AUDA-1 has also been shown to have anti-inflammatory effects in other systems, such as the lungs and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of AUDA-1 is that it is a small molecule that can easily penetrate cell membranes. Additionally, AUDA-1 has been shown to be stable in vivo and can be administered orally or intravenously. However, AUDA-1 has a relatively short half-life and may require frequent dosing to maintain therapeutic levels.
Direcciones Futuras
There are several potential future directions for research on AUDA-1. One area of interest is the potential use of AUDA-1 as a treatment for inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, research has shown that AUDA-1 can improve cognitive function in animal models, suggesting that it may have potential as a treatment for neurodegenerative diseases. Finally, there is interest in the development of more potent N-[2-(1-adamantyl)ethyl]-N'-phenylurea inhibitors that may be more effective than AUDA-1.
Métodos De Síntesis
The synthesis of AUDA-1 involves a multi-step process that begins with the reaction of 1-adamantylamine with ethyl chloroformate to form 2-(1-adamantyl)ethyl chloroformate. This intermediate is then reacted with phenylurea to form AUDA-1. The overall yield of this synthesis is approximately 20%.
Aplicaciones Científicas De Investigación
AUDA-1 has been studied extensively for its potential therapeutic uses, particularly in the areas of cardiovascular disease and inflammation. Research has shown that AUDA-1 can inhibit the activity of N-[2-(1-adamantyl)ethyl]-N'-phenylurea, an enzyme that plays a role in the metabolism of fatty acids. By inhibiting N-[2-(1-adamantyl)ethyl]-N'-phenylurea, AUDA-1 can increase the levels of epoxyeicosatrienoic acids (EETs), which have been shown to have anti-inflammatory and vasodilatory effects.
Propiedades
IUPAC Name |
1-[2-(1-adamantyl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c22-18(21-17-4-2-1-3-5-17)20-7-6-19-11-14-8-15(12-19)10-16(9-14)13-19/h1-5,14-16H,6-13H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQJXESNEPXPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(difluoromethoxy)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5174820.png)
![{4-[3-(2-ethoxyphenoxy)propoxy]phenyl}(phenyl)methanone](/img/structure/B5174826.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B5174830.png)
![2-{[4-(2,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5174838.png)
![2,3-di-2-pyridinyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B5174841.png)

![2-[(4-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5174849.png)

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5174867.png)
![N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5174873.png)
![1-[(5-fluoro-1H-indol-2-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5174884.png)
![N-(5-methyl-3-isoxazolyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B5174894.png)
![1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5174898.png)
![2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5174905.png)